Balofloxacin dihydrate is a fluoroquinolone antibiotic that has been the subject of various studies to improve its efficacy and application in clinical settings. The research has focused on enhancing its solubility, synthesizing novel derivatives with improved antimycobacterial activity, and refining its synthesis process for better industrial application.
The study on the preparation of inclusion complexes of balofloxacin with cyclodextrins aimed to enhance the aqueous solubility of the drug. By using beta-cyclodextrin (β-CD) and its derivatives, the solubility and dissolution rates of balofloxacin were significantly improved without compromising its antibacterial effect. This advancement suggests a potential for new dosage forms of balofloxacin that could be more effective in clinical applications due to better bioavailability1.
Research on balofloxacin ethylene isatin derivatives has shown that modifications to the parent compound can lead to substantial improvements in lipophilicity and antimycobacterial activity. Some derivatives exhibited greater potency against Mycobacterium tuberculosis clinical isolates than the parent balofloxacin. This indicates the potential for developing new fluoroquinolone derivatives as more effective treatments against mycobacterial infections2.
An improved synthesis process for balofloxacin has been developed to enhance the yield and applicability of the antibiotic in industrial production. The modified procedure involves protection, reduction, and hydrolysis steps, resulting in a total yield of 58.9%. This improvement is significant for the pharmaceutical industry as it could lead to more cost-effective production of balofloxacin3.
Balofloxacin dihydrate is derived from the synthesis of precursors that contain a quinolone structure modified to enhance its antibacterial efficacy. The compound's chemical formula is and it has a molecular weight of approximately 397.42 g/mol . As a fluoroquinolone, it works by targeting bacterial enzymes essential for DNA replication.
The synthesis of Balofloxacin dihydrate involves several key steps, typically starting from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxyl-4-oxo-3-quinoline boron diethyl ester and 3-methylamino piperidine dihydrochloride. The synthesis process can be summarized as follows:
Balofloxacin dihydrate features a complex molecular structure characterized by multiple functional groups:
The molecular structure can be represented as follows:
Balofloxacin dihydrate undergoes several types of chemical reactions:
The yield and purity of Balofloxacin dihydrate can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. For instance, using dimethylformamide as a solvent has shown yields between 75% to 83% with high purity levels .
Balofloxacin dihydrate exerts its antibacterial effects primarily through the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication:
Balofloxacin dihydrate possesses several notable physical and chemical properties:
Balofloxacin dihydrate has diverse applications in both clinical and research settings:
Balofloxacin dihydrate is a crystalline hydrate form of the fluoroquinolone antibiotic balofloxacin, defined by the molecular formula C₂₀H₂₄FN₃O₄·2H₂O, corresponding to a molecular weight of 425.45 g/mol [4] [6] [10]. The anhydrous core structure comprises a quinoline nucleus substituted with a cyclopropyl group at N-1, a fluorine atom at C-6, a methoxy group at C-8, and a methylaminopiperidinyl moiety at C-7, with the carboxylic acid functionality at C-3 enabling zwitterionic potential [4] [6]. The dihydrate designation explicitly confirms the stoichiometric incorporation of two water molecules per balofloxacin molecule in the crystal lattice [6] [10].
Crystallographic analysis reveals the solid-state arrangement facilitated by hydrogen bonding. While single-crystal X-ray diffraction (XRD) data specifics are not fully detailed in the public domain, the compound’s InChIKey (WEGNYJXOCPJAPS-UHFFFAOYSA-N
) and SMILES notation (O.O.CNC1CCCN(C1)C2=C(OC)C3=C(C=C2F)C(=O)C(=CN3C4CC4)C(=O)O
) provide insight into the atomic connectivity and stereoelectronic features [4]. The presence of hydrogen-bond donors (piperidinyl N-H, carboxylic acid) and acceptors (carbonyl oxygens, fluorine, ether oxygen) supports a multi-dimensional hydrogen-bonded network involving the water molecules, contributing to lattice stability [4] [10].
Table 1: Crystallographic and Molecular Identifier Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₂₀H₂₄FN₃O₄·2H₂O | [4] [6] |
Molecular Weight | 425.45 g/mol | [6] [9] |
Crystal System | Not fully reported (hydrogen-bonded network indicated) | [4] [10] |
InChIKey | WEGNYJXOCPJAPS-UHFFFAOYSA-N | [4] |
SMILES | O.O.CNC1CCCN(C1)C2=C(OC)C3=C(C=C2F)C(=O)C(=CN3C4CC4)C(=O)O | [4] |
The hydration state of balofloxacin dihydrate is rigorously defined by a water content range of 6.5–10.5% (theoretical: 8.47%), as confirmed by Karl Fischer titration or thermogravimetric analysis (TGA) [6]. This dihydrate form exhibits distinct stability characteristics:
Dehydration studies indicate that loss of crystalline water alters the lattice energy and may induce conversion to metastable anhydrous forms or amorphous states, impacting bulk properties like flowability and compressibility if used in solid dosage formulations [6].
The dihydrate form of balofloxacin exhibits critical physicochemical differences compared to its anhydrous counterpart(s), influencing material selection in pharmaceutical processing:
Table 2: Comparative Properties of Balofloxacin Dihydrate vs. Anhydrous Forms
Property | Balofloxacin Dihydrate | Anhydrous Balofloxacin |
---|---|---|
Chemical Formula | C₂₀H₂₄FN₃O₄·2H₂O | C₂₀H₂₄FN₃O₄ |
Molecular Weight | 425.45 g/mol | 389.42 g/mol |
Melting Point | ~135°C (with decomposition/dehydration) | Typically higher (exact value unreported) |
Water Content | 6.5–10.5% | ≤ 0.5% |
Solid-State Structure | Defined crystalline lattice with H-bonded water | Polymorphs possible; different packing |
Photoreactivity | Reduced phototoxicity due to 8-methoxy group | Similar inherent reduction |
Solubility Profile | Low water solubility; stable in DMSO/EtOH | Likely higher intrinsic solubility |
Key distinctions include:
Spectroscopic techniques provide definitive fingerprints for identifying balofloxacin dihydrate and confirming its hydrate structure:
¹³C NMR: Key resonances include the carboxylic acid carbon (δ ~165–168 ppm), C-4 carbonyl (δ ~175–178 ppm), quinolone C-2 (δ ~110–112 ppm), and the fluorinated aromatic carbon C-6 (δ ~108 ppm, d, J₍C-F₎ ≈ 250 Hz) [4] [7].
Infrared (IR) Spectroscopy:Prominent absorption bands confirm functional groups and hydrate water:
X-Ray Powder Diffraction (XRPD):While experimental diffractograms are not publicly disclosed, the crystalline nature is evidenced by sharp melting points and defined hydration stoichiometry. Simulated or experimental patterns would exhibit characteristic peaks reflecting the unit cell dimensions and hydrate water positions within the lattice. Differences in the XRPD pattern versus anhydrous forms would arise from distinct crystal packing arrangements [6] [10].
High-Performance Liquid Chromatography (HPLC):Used for purity assessment (>98.0% by area normalization), retention time serves as an identity marker under specified chromatographic conditions. The dihydrate dissociates in solution; thus, HPLC monitors the balofloxacin molecule itself, irrespective of hydrate state [6] [8].
This multi-technique profiling allows unambiguous differentiation of balofloxacin dihydrate from anhydrous polymorphs, solvates, or degradation products, ensuring precise quality control during pharmaceutical synthesis and formulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7